

Application of "Dopamine D4 receptor ligand 3" in neuroscience research

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Compound of Interest

Compound Name: Dopamine D4 receptor ligand 3

Cat. No.: B15611505

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Application Notes: Dopamine D4 Receptor Ligand 3 (Compound 16)

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Description

Dopamine D4 Receptor Ligand 3, also identified as Compound 16, is a potent and selective antagonist of the Dopamine D4 Receptor (D4R). It has demonstrated significant potential in neuroscience research, particularly in the investigation of novel therapeutic strategies for glioblastoma. This compound serves as a valuable tool for studying D4R-mediated signaling pathways and their role in both normal physiological processes and pathological conditions.

Applications

- **Selective Antagonism of Dopamine D4 Receptor:** With a high binding affinity for D4R, this ligand can be used to block the receptor's activity in vitro and in vivo, allowing for the elucidation of its specific functions.
- **Glioblastoma Research:** Studies have shown that **Dopamine D4 Receptor Ligand 3** can inhibit the viability of human glioma cell lines, suggesting its potential as a lead compound for the development of novel anti-cancer therapies.^[1] It has been observed to induce cell death, cell cycle arrest, and mitochondrial dysfunction in glioblastoma cells.^{[1][2]}

- Investigation of D4R Signaling: This compound can be utilized to probe the downstream signaling cascades coupled to the D4 receptor, including its interaction with G-proteins (Go and Gi) and β -arrestin.[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Data Presentation

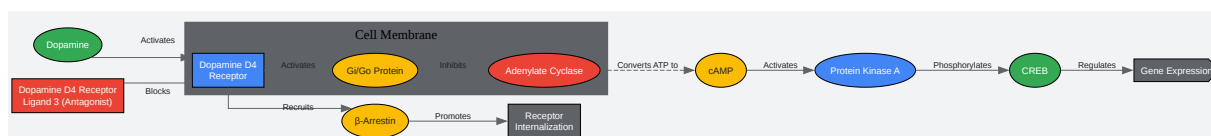
Table 1: Receptor Binding and Functional Antagonist Potency

Parameter	Value	Cell Line	Notes
pKi (D4R)	8.86	-	Indicates high binding affinity for the Dopamine D4 receptor.
pIC50 (Go)	5.78	HEK-293T	Antagonist potency for Go protein activation. [3] [4] [5] [6] [7] [8]
pIC50 (Gi)	5.55	HEK-293T	Antagonist potency for Gi protein activation. [3] [4] [5] [6] [7] [8]
pIC50 (β -arrestin 2)	6.17	HEK-293T	Antagonist potency for β -arrestin 2 recruitment. [3] [4] [5] [6] [7] [8]

Table 2: In Vitro Efficacy in Glioblastoma Cell Lines

Cell Line	Treatment	Effect
U87 MG	Dopamine D4 Receptor Ligand 3	Dose-dependent reduction in cell viability. [1]
T98G	Dopamine D4 Receptor Ligand 3	Dose-dependent reduction in cell viability. [1]
U251 MG	Dopamine D4 Receptor Ligand 3	Dose-dependent reduction in cell viability. [1]

Mandatory Visualizations



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Dopamine D4 Receptor Signaling Pathway



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Experimental Workflow Overview

Experimental Protocols

Radioligand Binding Assay for Dopamine D4 Receptor

Objective: To determine the binding affinity (K_i) of **Dopamine D4 Receptor Ligand 3** for the human Dopamine D4 receptor.

Materials:

- Cell membranes from a stable cell line expressing the human Dopamine D4 receptor (e.g., HEK293 or CHO cells).
- Radioligand: [3H]-Spiperone or another suitable D4R radioligand.
- Non-specific binding control: Haloperidol or another appropriate D4R antagonist.
- **Dopamine D4 Receptor Ligand 3** (Compound 16) at various concentrations.
- Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
- Glass fiber filters.
- Scintillation cocktail.
- Scintillation counter.

Procedure:

- Prepare serial dilutions of **Dopamine D4 Receptor Ligand 3**.
- In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and either binding buffer (for total binding), a high concentration of the non-specific control (for non-specific binding), or varying concentrations of **Dopamine D4 Receptor Ligand 3**.
- Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
- Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
- Wash the filters multiple times with ice-cold binding buffer to remove any unbound radioligand.

- Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the logarithm of the concentration of **Dopamine D4 Receptor Ligand 3**.
- Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Bioluminescence Resonance Energy Transfer (BRET) Assay for Functional Antagonism

Objective: To measure the antagonist effect of **Dopamine D4 Receptor Ligand 3** on D4R-mediated G-protein activation and β -arrestin recruitment.

Materials:

- HEK-293T cells.
- Expression plasmids for human Dopamine D4 receptor.
- Expression plasmids for BRET sensor pairs (e.g., Gao/Gai fused to Renilla luciferase (Rluc) and a Venus-tagged effector; β -arrestin-2-Rluc and a Venus-tagged GPCR kinase).
- Transfection reagent.
- Cell culture medium.
- Dopamine (agonist).
- **Dopamine D4 Receptor Ligand 3** (Compound 16).
- Coelenterazine h (Rluc substrate).
- BRET-compatible plate reader.

Procedure:

- Co-transfect HEK-293T cells with the plasmids encoding the D4R and the respective BRET sensor pair.
- Plate the transfected cells in a white, clear-bottom 96-well plate and culture for 24-48 hours.
- Wash the cells with a suitable assay buffer.
- To measure antagonist activity, pre-incubate the cells with varying concentrations of **Dopamine D4 Receptor Ligand 3** for a short period.
- Add a fixed concentration of dopamine (typically at its EC80 value) to stimulate the receptor.
- Add the Rluc substrate, coelenterazine h.
- Immediately measure the luminescence signals at the wavelengths corresponding to the Rluc donor and the Venus acceptor using a BRET plate reader.
- Calculate the BRET ratio (acceptor emission / donor emission).
- Plot the BRET ratio against the logarithm of the concentration of **Dopamine D4 Receptor Ligand 3**.
- Analyze the data using a sigmoidal dose-response curve to determine the pIC50 value.

Sulforhodamine B (SRB) Cell Viability Assay

Objective: To assess the effect of **Dopamine D4 Receptor Ligand 3** on the viability of glioblastoma cell lines.

Materials:

- Human glioblastoma cell lines (e.g., U87 MG, T98G, U251 MG).
- Complete cell culture medium.
- **Dopamine D4 Receptor Ligand 3** (Compound 16).

- Trichloroacetic acid (TCA).
- Sulforhodamine B (SRB) solution.
- Tris base solution.
- Microplate reader.

Procedure:

- Seed the glioblastoma cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
- Treat the cells with a range of concentrations of **Dopamine D4 Receptor Ligand 3** and a vehicle control.
- Incubate the cells for a specified duration (e.g., 48 hours).
- After incubation, fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.
- Wash the plate several times with water to remove the TCA and allow the plate to air dry.
- Add SRB solution to each well and incubate at room temperature for 30 minutes to stain the cellular proteins.
- Wash the plate with 1% acetic acid to remove unbound dye and allow the plate to air dry.
- Solubilize the bound SRB dye with Tris base solution.
- Measure the absorbance at a wavelength of approximately 510 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle-treated control cells.

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